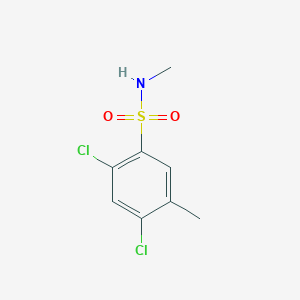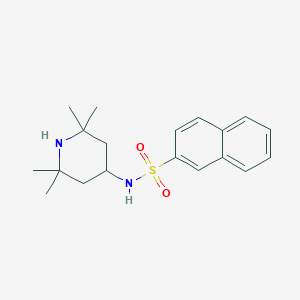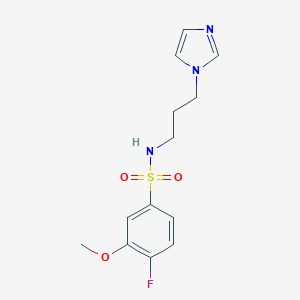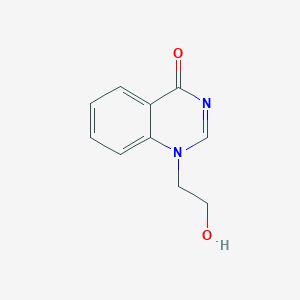
2,4-dichloro-N,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N,5-dimethylbenzenesulfonamide (DCDMS) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that is commonly used as a reagent for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N,5-dimethylbenzenesulfonamide is not well understood. However, it is believed that this compound acts as a sulfonamide derivative and inhibits the activity of enzymes that are involved in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in the synthesis of organic compounds. This compound has also been shown to have antitumor activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-dichloro-N,5-dimethylbenzenesulfonamide in lab experiments is that it is a relatively inexpensive reagent that is readily available. However, one limitation of using this compound is that it is a toxic compound and should be handled with care.
Orientations Futures
There are several future directions for the use of 2,4-dichloro-N,5-dimethylbenzenesulfonamide in scientific research. One direction is the development of new synthetic methods that use this compound as a reagent. Another direction is the study of the mechanism of action of this compound and its potential use as an antitumor agent. Additionally, the use of this compound in the synthesis of new antibacterial agents could be explored.
Méthodes De Synthèse
2,4-dichloro-N,5-dimethylbenzenesulfonamide can be synthesized by reacting 2,4-dichloro-5-nitrobenzenesulfonamide with dimethylamine in the presence of a reducing agent such as iron powder. The reaction yields this compound as a white crystalline solid with a melting point of 115-117°C.
Applications De Recherche Scientifique
2,4-dichloro-N,5-dimethylbenzenesulfonamide has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of sulfonamides, which have been used as antibacterial agents. This compound has also been used in the synthesis of other organic compounds such as pyrazoles, pyrimidines, and triazoles.
Propriétés
Formule moléculaire |
C8H9Cl2NO2S |
|---|---|
Poids moléculaire |
254.13 g/mol |
Nom IUPAC |
2,4-dichloro-N,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-5-3-8(14(12,13)11-2)7(10)4-6(5)9/h3-4,11H,1-2H3 |
Clé InChI |
OAIOYRHSSAVEIH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)



![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)

![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)


![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)
![N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)